molecular formula C25H42N2O2 B11543200 N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine

N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine

Cat. No.: B11543200
M. Wt: 402.6 g/mol
InChI Key: CYJAUTJCVVTAMF-UHFFFAOYSA-N
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Description

(E)-(3-NITROPHENYL)METHYLIDENEAMINE is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to an octadecylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-NITROPHENYL)METHYLIDENEAMINE typically involves the condensation reaction between 3-nitrobenzaldehyde and octadecylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of (E)-(3-NITROPHENYL)METHYLIDENEAMINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-NITROPHENYL)METHYLIDENEAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

(E)-(3-NITROPHENYL)METHYLIDENEAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(3-NITROPHENYL)METHYLIDENEAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-NITROPHENYL)METHYLIDENEAMINE
  • (E)-(2-NITROPHENYL)METHYLIDENEAMINE
  • (E)-(3-NITROPHENYL)METHYLIDENEAMINE

Uniqueness

(E)-(3-NITROPHENYL)METHYLIDENEAMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H42N2O2

Molecular Weight

402.6 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-octadecylmethanimine

InChI

InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-24-19-18-20-25(22-24)27(28)29/h18-20,22-23H,2-17,21H2,1H3

InChI Key

CYJAUTJCVVTAMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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